molecular formula C22H27Cl2N5O B2386328 1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride CAS No. 2415634-16-9

1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride

Cat. No.: B2386328
CAS No.: 2415634-16-9
M. Wt: 448.39
InChI Key: ZDABQNWIDBPTDN-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride typically involves multiple steps, including the formation of the diazepane ring, the introduction of the pyridine and oxadiazole rings, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepane derivatives, pyridine-containing molecules, and oxadiazole-based compounds. Examples include:

  • Diazepam derivatives
  • Pyridine-based ligands
  • Oxadiazole-containing pharmaceuticals

Uniqueness

What sets 1-[(2-Chlorophenyl)methyl]-4-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[2-[4-[(2-chlorophenyl)methyl]-1,4-diazepan-1-yl]pyridin-3-yl]-3-propyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN5O.ClH/c1-2-7-20-25-22(29-26-20)18-9-5-11-24-21(18)28-13-6-12-27(14-15-28)16-17-8-3-4-10-19(17)23;/h3-5,8-11H,2,6-7,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAGQMDBTQQCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(N=CC=C2)N3CCCN(CC3)CC4=CC=CC=C4Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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